

Cefpimizole Sodium: A Comparative Benchmark Against Modern Antimicrobial Agents

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Compound of Interest

Compound Name: Cefpimizole Sodium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Cefpimizole Sodium**, a third-generation cephalosporin, against a range of newer antimicrobial agents. The objective is to offer a performance benchmark based on available in vitro data, highlighting its antibacterial spectrum, efficacy, and resistance profile in the context of modern antibiotic development. Given the limited recent research on **Cefpimizole Sodium**, this guide juxtaposes historical data with contemporary findings for newer agents to provide a relevant comparative perspective.

Executive Summary

Cefpimizole Sodium, developed in the 1980s, demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. However, comparisons with contemporary cephalosporins of its time, such as cefoperazone and cefotaxime, indicated that it had a comparatively lesser spectrum of antimicrobial coverage^{[1][2][3][4]}. In the current landscape of increasing antimicrobial resistance, this guide revisits the profile of **Cefpimizole Sodium** and evaluates its potential standing against newer classes of antibiotics, including advanced-generation cephalosporins, carbapenems, and fluoroquinolones. While direct comparative studies are scarce, this analysis of historical and recent data aims to inform research and development efforts in the antimicrobial space.

In Vitro Activity: A Comparative Overview

The primary measure of an antibiotic's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) of **Cefpimizole Sodium** against various clinical isolates, as reported in historical studies, and compares them with the reported MIC50 values for more recent antimicrobial agents.

It is crucial to note that the data for **Cefpimizole Sodium** is from studies conducted in the 1980s. Bacterial susceptibility patterns can change significantly over time, and therefore, this comparison is intended for informational purposes and to highlight general trends rather than to be a direct head-to-head evaluation.

Gram-Negative Bacteria

Organism	Cefpimizole Sodium MIC50 (µg/mL)	Comparator Agent	Comparator MIC50 (µg/mL)
Escherichia coli	2.0[1][3]	Cefepime	≤0.06 - 0.12
Meropenem-vaborbactam	≤0.03		
Klebsiella pneumoniae	2.0[1][3]	Cefepime	0.12
Meropenem-vaborbactam	0.12		
Pseudomonas aeruginosa	16[1][3]	Cefepime	2.0 - 4.0
Ceftazidime-avibactam	1.0 - 4.0		
Enterobacter cloacae	16[1][3]	Cefepime	0.25
Meropenem-vaborbactam	0.06		
Proteus mirabilis	1.0[1][3]	Cefepime	≤0.06
Haemophilus influenzae (β-lactamase negative)	0.5[5]	Cefepime	0.03
Haemophilus influenzae (β-lactamase positive)	0.5[5]	Cefepime	0.25

Gram-Positive Bacteria

Organism	Cefpimizole Sodium MIC50 (µg/mL)	Comparator Agent	Comparator MIC50 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)	32[1][3]	Cefepime	1.0 - 2.0
Ceftobiprole	0.5 - 1.0		
Enterococci	>32[1][3]	---	Generally resistant to cephalosporins

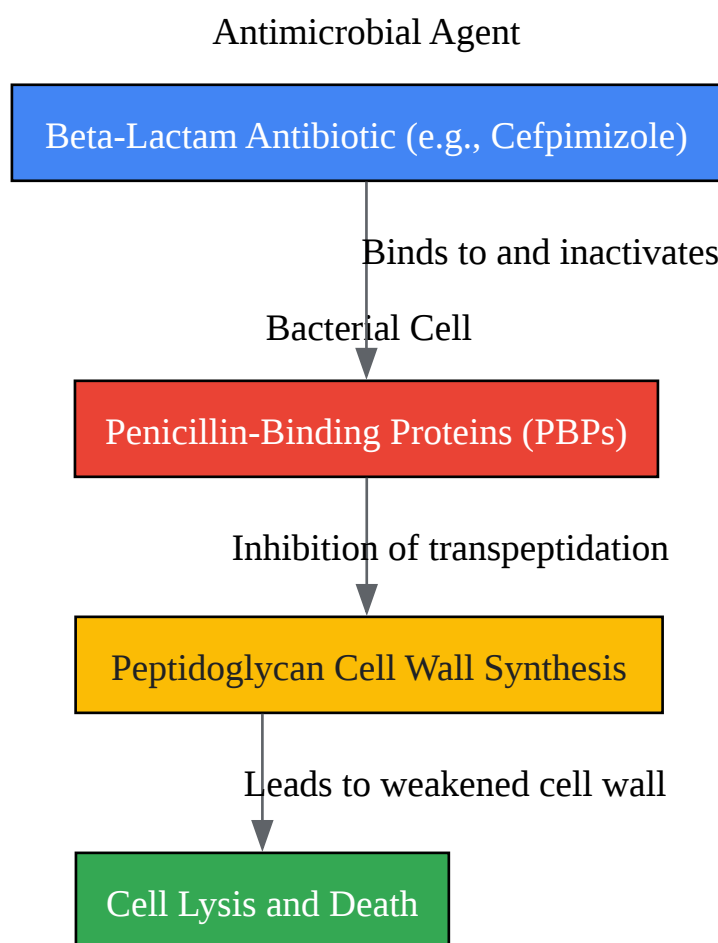
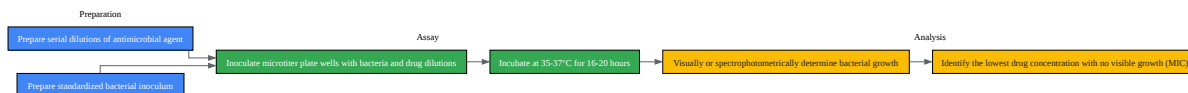
Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. As specific, contemporary protocols for **Cefpimizole Sodium** are not readily available, this section outlines standardized methodologies for key in vitro and in vivo experiments commonly used in antimicrobial drug development.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination



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